molecular formula C18H18N2O B1665918 Azanator CAS No. 37855-92-8

Azanator

Cat. No.: B1665918
CAS No.: 37855-92-8
M. Wt: 278.3 g/mol
InChI Key: ALIOEEFZPKWPAV-UHFFFAOYSA-N
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Description

Azanator is a chemical compound with the molecular formula C₁₈H₁₈N₂O. It is known for its unique structure, which includes a benzopyrano-pyridine core. This compound has a density of 1.206 g/cm³ and a boiling point of 432.4°C at 760 mmHg

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanator can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. One common method involves the reaction of a diazonium salt with an electron-rich aromatic compound under acidic conditions. This process typically requires low temperatures to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the diazonium coupling reaction is carried out. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow systems has also been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azanator undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine compounds .

Scientific Research Applications

Azanator has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential as a therapeutic agent.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of azanator involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of this compound being studied .

Comparison with Similar Compounds

Azanator is unique due to its benzopyrano-pyridine core structure, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

CAS No.

37855-92-8

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine

InChI

InChI=1S/C18H18N2O/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18/h2-7,10H,8-9,11-12H2,1H3

InChI Key

ALIOEEFZPKWPAV-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1

Canonical SMILES

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1

Appearance

Solid powder

Key on ui other cas no.

37855-92-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine
azanator
Sch 15280
Sch-15280

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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